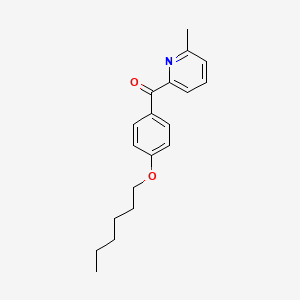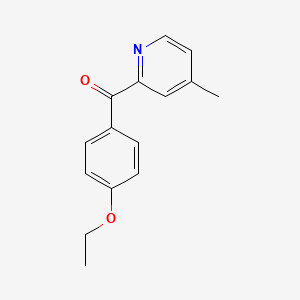
2-(2,5-Dimethylbenzoyl)-5-methylpyridine
Descripción general
Descripción
“2-(2,5-Dimethylbenzoyl)-5-methylpyridine” is a complex organic compound. It is composed of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) that is substituted with a methyl group at the 5-position and a 2,5-dimethylbenzoyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyridine ring with a methyl group and a 2,5-dimethylbenzoyl group attached. The exact spatial configuration would need to be determined by techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. Pyridines are generally polar and can participate in pi stacking and hydrogen bonding. The presence of the benzoyl group may increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Photochemical Studies
2-(2,5-Dimethylbenzoyl)-5-methylpyridine and its derivatives have been explored in photochemical studies. For instance, ultraviolet irradiation of similar compounds resulted in the formation of dimers, indicating potential for photochemical applications (Taylor & Kan, 1963).
Electroluminescent Properties
Research on mono-cyclometalated Pt(II) complexes involving related compounds revealed potential electroluminescent properties. These complexes were synthesized using similar pyridine derivatives, indicating the potential use of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine in the development of electroluminescent materials (Ionkin, Marshall, & Wang, 2005).
Intramolecular C-C Coupling
The compound has been studied in the context of intramolecular carbon-carbon coupling. This type of reaction is significant in the synthesis of complex molecules, highlighting the importance of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine in organic synthesis and catalysis (Arevalo, Riera, & Pérez, 2017).
Pharmaceutical Applications
The photoenolization-induced oxirane ring opening in related compounds to form pharmaceutically promising derivatives highlights the potential of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine in pharmaceutical research. These transformations could lead to the synthesis of biologically active compounds (Šolomek et al., 2010).
DNA-binding Studies
Mixed polypyridyl ruthenium(II) complexes involving related pyridine compounds have been studied for their DNA-binding behaviors. This research could be relevant to the development of new diagnostic tools or therapeutic agents (Tan & Chao, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-4-6-12(3)13(8-10)15(17)14-7-5-11(2)9-16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMFOKVPLBJYOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301225375 | |
| Record name | (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylbenzoyl)-5-methylpyridine | |
CAS RN |
1187166-35-3 | |
| Record name | (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301225375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















